molecular formula C10H8FN3O B13742081 6-Fluoroquinoline-3-carbohydrazide

6-Fluoroquinoline-3-carbohydrazide

Cat. No.: B13742081
M. Wt: 205.19 g/mol
InChI Key: WTHLRYGAEHIOKO-UHFFFAOYSA-N
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Description

6-Fluoroquinoline-3-carbohydrazide is a chemical compound belonging to the class of fluoroquinolines. Fluoroquinolines are known for their diverse biological activities, particularly their antibacterial properties. The incorporation of a fluorine atom into the quinoline ring enhances the compound’s biological activity and provides unique properties that make it valuable in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoroquinoline-3-carbohydrazide typically involves the modification of 6-fluoroquinoline-4-oxo-3-carboxylic acids. One common method includes the reaction of 6-fluoroquinoline-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can produce various quinoline derivatives .

Mechanism of Action

The mechanism of action of 6-fluoroquinoline-3-carbohydrazide involves its interaction with bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes DNA strand breaks, thereby inhibiting DNA replication and leading to bacterial cell death. This mechanism is distinct from other classes of antibiotics, making it effective against strains resistant to other antibacterial agents .

Comparison with Similar Compounds

  • 6-Fluoroquinoline-4-oxo-3-carboxylic acid
  • 6-Fluoroquinoline-3-carbaldehyde
  • 6-Fluoroquinoline-3-carboxamide

Comparison: 6-Fluoroquinoline-3-carbohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H8FN3O

Molecular Weight

205.19 g/mol

IUPAC Name

6-fluoroquinoline-3-carbohydrazide

InChI

InChI=1S/C10H8FN3O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(15)14-12/h1-5H,12H2,(H,14,15)

InChI Key

WTHLRYGAEHIOKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1F)C(=O)NN

Origin of Product

United States

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